

improving counting efficiency for low-energy beta emitters like Ni-63.

Author: BenchChem Technical Support Team. Date: December 2025



Technical Support Center: Optimizing Ni-63 Counting Efficiency

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the counting efficiency of low-energy beta emitters like **Nickel-63** (Ni-63).

Troubleshooting Guide

Low counting efficiency and inconsistent results are common challenges in the liquid scintillation counting (LSC) of Ni-63. This guide provides a structured approach to identifying and resolving these issues.

Troubleshooting & Optimization

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Problem	Potential Cause(s)	Recommended Solution(s)
Low Counts Per Minute (CPM) or Counting Efficiency	Quenching: Chemical or color quench reduces the transfer of energy to the scintillator and the transmission of light to the photomultiplier tubes (PMTs). [1][2][3]	- Identify Quench Type: Visually inspect the vial for color. If colorless, suspect chemical quench from the sample matrix, acids, or other solutes.[1] - Sample Preparation: - Use a smaller sample volume or dilute the sample to reduce the concentration of quenching agents.[4] - For colored samples, consider decolorizing with agents like phosphoric acid (H ₃ PO ₄) for ironcontaining solutions.[4] - Perform sample digestion (e.g., with strong acids) or ashing to break down complex matrices that may cause chemical quench.[5] - Cocktail Selection: Choose a scintillation cocktail with high quenching resistance and good sample holding capacity for your specific sample type (e.g., aqueous, organic) Quench Correction: Apply a quench correction method (e.g., external standard, channels ratio) to determine the Disintegrations Per Minute (DPM) from the measured CPM.[1][6][7]

Settings: The energy window

Window: Define a counting



set on the LSC is not optimized for the low-energy beta spectrum of Ni-63 (Eβmax = 66.9 keV).[8] window from approximately 0 keV to 67 keV.[8] - Optimize Window: Perform a figure of merit (FOM) optimization to determine the window that maximizes the signal-to-noise ratio (Efficiency²/Background). [9]

Phase Separation/Sample Inhomogeneity: The sample is not uniformly mixed with the scintillation cocktail, leading to inconsistent counting geometry.[2] - Use a Gelling Cocktail: For samples with particulate matter or that are difficult to dissolve, a gel-forming cocktail can create a stable suspension.

[10][8] - Ensure Complete

Dissolution/Mixing: Vigorously shake the vial after adding the sample to the cocktail and allow it to dark-adapt for at least 30 minutes before counting.[11] - Check for Precipitation: Visually inspect the vial for any precipitate after mixing and before counting.

High Background Counts

Contamination: The scintillation vial, cocktail, or the LSC instrument itself is contaminated with radioactive material.

- Use Clean Vials: Employ new, clean scintillation vials for each sample.[12] - Run a
Background Sample: Prepare a vial with only the scintillation cocktail (and any carrier solutions) to determine the background count rate.[8] - Instrument Check: Perform a wipe test of the LSC's counting chamber.

Luminescence:

Chemiluminescence or

- Dark Adaptation: Allow the samples to sit in the dark



photoluminescence in the sample can generate light that is not from radioactive decay, leading to erroneously high counts.

within the LSC for at least 30 minutes to an hour before counting to allow luminescence to decay.[11] - Use Luminescence Correction: Many modern LSCs have electronic or software-based methods to correct for luminescence.

Static Electricity: Static charges on the outside of plastic vials can produce spurious counts.

- Wipe Vials: Wipe the exterior of the vials with an anti-static wipe before placing them in the counter. - Use Glass Vials: Glass vials are less prone to static electricity buildup compared to plastic vials.

Inconsistent or Irreproducible Results

Variable Quenching: The degree of quench varies between samples in the same batch.

- Consistent Sample
Preparation: Ensure that all samples are prepared using the exact same procedure, with consistent volumes of sample, reagents, and cocktail.

[11] - Individual Quench Correction: Apply quench correction to each individual sample rather than using an average value for the batch.

Pipetting Errors: Inaccurate pipetting of the sample or cocktail leads to variations in the sample-to-cocktail ratio.

- Calibrate Pipettes: Regularly calibrate all pipettes used for sample and cocktail dispensing. - Gravimetric Additions: For high accuracy, consider adding the radioactive solution gravimetrically.[11]



Instrument Drift: The performance of the LSC may drift over time.

- Regular Calibration: Calibrate the LSC regularly using known standards (e.g., ³H and ¹⁴C). - Performance Checks: Run a set of performance check standards with each batch of samples to monitor instrument stability.[13]

Experimental Protocols Sample Preparation for Ni-63 in Aqueous Solutions

This protocol outlines a general procedure for preparing aqueous samples containing Ni-63 for liquid scintillation counting.

- Sample Aliquoting: Pipette a known volume (e.g., 0.5 mL to 2 mL) of the aqueous Ni-63 sample into a 20 mL scintillation vial. Note that larger volumes may increase quenching.[8]
- Carrier Addition (Optional): If performing chemical separations or yield determination, add a known amount of stable nickel carrier solution.[8]
- Acidification (if necessary): For certain sample matrices or to ensure solubility, the sample may be acidified (e.g., with HCl or HNO₃).[8]
- Cocktail Addition: Add 10-15 mL of a high-efficiency, aqueous-compatible liquid scintillation cocktail (e.g., Ultima Gold™, Insta-Gel™) to the vial.
- Mixing: Cap the vial tightly and shake vigorously for 1-2 minutes until the solution is clear and homogenous.
- Dark Adaptation: Place the vial in the liquid scintillation counter and allow it to dark-adapt for at least 30 minutes to reduce interference from photoluminescence.[11]
- Counting: Count the sample in the LSC using a pre-set energy window for Ni-63 (e.g., 0-67 keV).



Preparation of a Quench Curve (Channels Ratio Method)

A quench curve is essential for converting measured CPM to the absolute activity in DPM.

- Prepare a Standard Set:
 - Dispense 10 mL of a suitable LSC cocktail into a series of 10-12 high-performance glass vials.[14]
 - Add a known, constant amount of a standard radionuclide (e.g., ³H or ¹⁴C, approximately 100,000 DPM) to each vial.[14] ³H is often used as a proxy for Ni-63 in efficiency tracing due to its low beta energy.[11]
 - Cap and mix thoroughly.
- Induce Quenching:
 - Designate one vial as the "unquenched" standard and do not add any quenching agent.
 - \circ To the remaining vials, add incrementally increasing amounts of a chemical quenching agent (e.g., nitromethane or chloroform).[11][7] For example, add 10 μ L to the first, 20 μ L to the second, and so on.
- Counting:
 - Count all vials in the LSC. For each vial, record the CPM and the quench indicating parameter (QIP), such as the Transformed Spectral Index of the External Standard (tSIE™) or a channels ratio value.[15]
- Plotting the Curve:
 - Calculate the counting efficiency for each vial (Efficiency % = (CPM / DPM) * 100).
 - Plot the counting efficiency (%) on the y-axis against the QIP on the x-axis. This plot is your quench curve.
- Using the Curve: When counting an unknown Ni-63 sample, the LSC will measure its CPM and QIP. You can then use the quench curve to find the counting efficiency corresponding to



that QIP and calculate the DPM of your unknown sample (DPM = CPM / Efficiency).

Frequently Asked Questions (FAQs)

Q1: What is "quenching" and how does it affect my Ni-63 counts?

A1: Quenching is any process that reduces the efficiency of the energy transfer in liquid scintillation counting, leading to a lower-than-expected CPM. There are two main types:

- Chemical Quench: Occurs when substances in your sample (e.g., acids, salts, organic compounds) interfere with the transfer of energy from the beta particle to the scintillation cocktail's solvent and fluor molecules.[1]
- Color Quench: Happens when colored components in your sample absorb the photons of light emitted by the scintillator before they can reach the photomultiplier tubes of the detector.[1] Both types of quenching cause a shift in the energy spectrum to lower energies and a reduction in the measured counts.[1]

Q2: Which liquid scintillation cocktail is best for Ni-63?

A2: The best cocktail depends on your sample matrix. For aqueous samples, high-efficiency cocktails like PerkinElmer's Ultima Gold™ series or Hidex's AquaLight+ are suitable. If your sample contains suspended solids or is difficult to dissolve, a gelling cocktail such as Insta-Gel™ or StarGel™ can be used to create a stable suspension.[8] It is crucial to choose a cocktail that is compatible with your sample to avoid phase separation.

Q3: Why are my replicate samples giving very different CPM values?

A3: Inconsistent CPM values among replicates can be due to several factors:

- Inhomogeneous Sample: The sample may not be fully dissolved or suspended in the cocktail, leading to variable counting geometry. Ensure thorough mixing.
- Variable Quenching: Slight differences in the composition of replicates can cause different levels of quenching.
- Pipetting Inaccuracy: Errors in pipetting either the sample or the cocktail will change the sample-to-cocktail ratio and affect efficiency.



• Vial Position: In some older counters, the physical positioning of the vial could slightly affect the count rate.

Q4: Can I use plastic vials for Ni-63 counting?

A4: Yes, modern, high-quality plastic vials (e.g., polyethylene) are commonly used and are often preferred for their lower background and disposability. However, they are more susceptible to picking up static electricity, which can cause spurious counts. Glass vials are a good alternative as they reduce this issue and are less permeable to some organic solvents.

Q5: What is the optimal energy window for counting Ni-63?

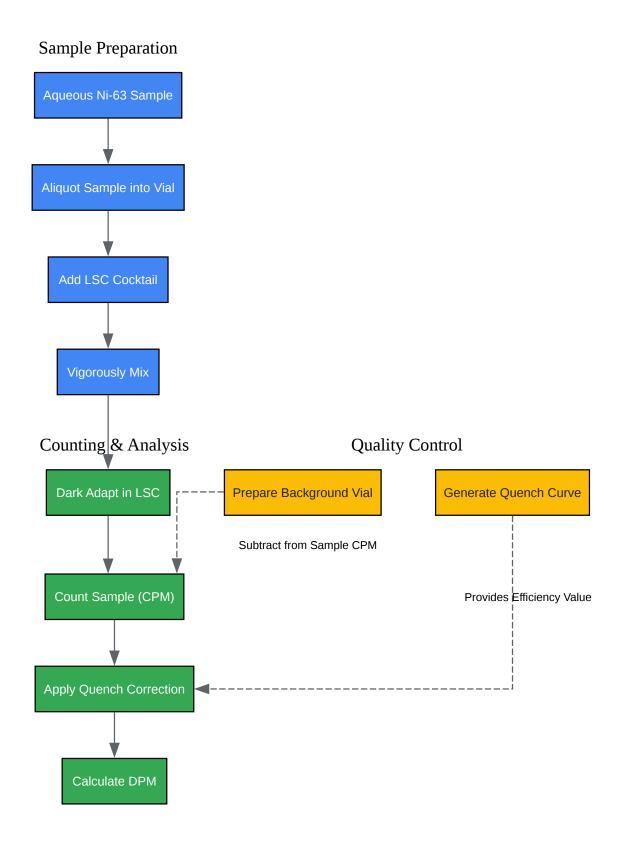
A5: **Nickel-63** is a low-energy beta emitter with a maximum energy (Eβmax) of 66.9 keV.[11] Therefore, the counting window on the LSC should be set to capture this entire range, typically from 0 or 1 keV up to about 67 keV.[8] For very low-level samples, optimizing this window to maximize the figure of merit (Efficiency²/Background) can help improve sensitivity.[9]

Q6: Are there alternative methods for detecting Ni-63?

A6: While LSC is the most common and efficient method for quantifying Ni-63, other techniques exist, though they often have lower efficiency.[4][16] These include windowless gas flow proportional counters and ion-implanted silicon detectors.[4] For some specific applications, non-destructive methods using photonuclear reactions are being explored.[17] However, for routine laboratory quantification, LSC remains the standard.

Visualizations LSC Workflow for Ni-63 Counting





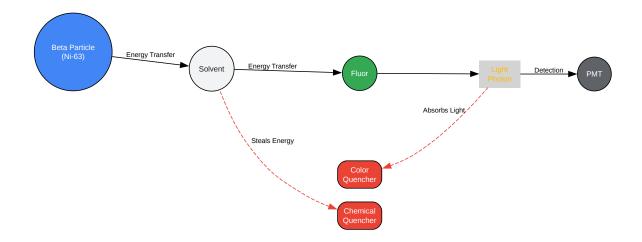
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Caption: Workflow for Ni-63 analysis using Liquid Scintillation Counting.

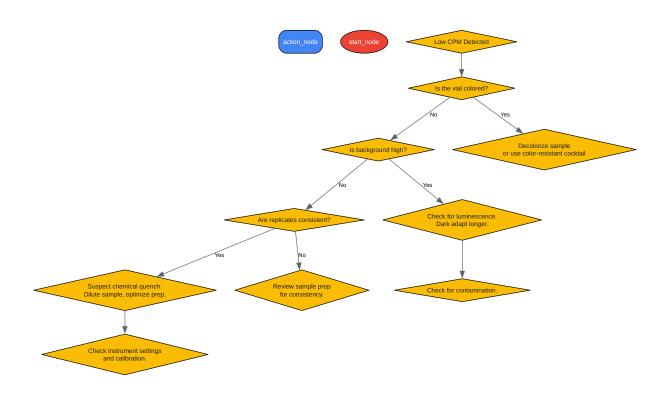


The Quenching Process









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- To cite this document: BenchChem. [improving counting efficiency for low-energy beta emitters like Ni-63.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b225782#improving-counting-efficiency-for-low-energy-beta-emitters-like-ni-63]

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